molecular formula C9H8ClN3O B1602684 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 898911-34-7

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B1602684
CAS No.: 898911-34-7
M. Wt: 209.63 g/mol
InChI Key: GROJIEMGBWEVOY-UHFFFAOYSA-N
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Description

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position, methyl groups at the 1st and 3rd positions, and an aldehyde group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-iodopyrazolopyridines with suitable reagents to yield the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KSCN in acetone.

Major Products Formed

    Oxidation: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

    Reduction: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
  • 6-chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aldehyde group at the 5th position and the chlorine atom at the 6th position makes it a versatile intermediate for further functionalization and derivatization .

Properties

IUPAC Name

6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-5-7-3-6(4-14)8(10)11-9(7)13(2)12-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROJIEMGBWEVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C(=N2)Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585528
Record name 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898911-34-7
Record name 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of acetic anhydride (6.62 mL, 70 mmol) and 2,5-dimethyl-2H-pyrazol-3-ylamine (5.0 g, 45 mmol) was heated while stirring at 90-100° C. for 4 h. After evaporation of volatiles in vacuo, phosphorus oxychloride (18.5 mL, 200 mmol) was added and the mixture was heated while stirring at 90-95° C. for 3 h. Thereafter, anhydrous DMF (9.2 mL, 120 mmol) was added slowly over the period of 30 min while maintaining the internal temperature of the mixture at 90-95° C. After stirring for an additional 2 h, the reaction mixture was cooled to RT and poured over crushed ice (100-120 g). The precipitated solid was filtered off, washed with water and dried in vacuo. The yellowish solid product was subsequently dissolved in methylene chloride (100 mL), washed with water, dried over sodium sulfate, and the solvent was evaporated in vacuo to give the desired product as light yellow solid (4.1 g), yield: 44%, mp: 152-153° C.
Quantity
6.62 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
110 (± 10) g
Type
reactant
Reaction Step Four
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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